2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide
Description
2-(3-Benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core fused with a dioxo-dihydro scaffold. The structure includes a 3-benzyl substituent and an N-(2,4-dimethylphenyl)acetamide side chain.
Properties
CAS No. |
902960-53-6 |
|---|---|
Molecular Formula |
C24H22N4O3 |
Molecular Weight |
414.465 |
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H22N4O3/c1-16-10-11-20(17(2)13-16)26-21(29)15-27-22-19(9-6-12-25-22)23(30)28(24(27)31)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3,(H,26,29) |
InChI Key |
IPDKMRDPCQYHJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide typically involves a multi-step synthesis. Key steps include:
Synthesis of the pyrido[2,3-d]pyrimidine core.
Introduction of the benzyl and dioxo groups through selective reactions.
Coupling with 2,4-dimethylphenylacetamide under controlled conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, production methods are optimized to ensure efficiency and scalability. Typically, this involves:
Large-scale reactors for the synthesis.
Optimization of reaction conditions, such as temperature and pressure, to enhance yields.
Purification techniques like crystallization and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound undergoes oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions, allowing the exchange of functional groups with different chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction often involves reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are frequently used in substitution reactions.
Major Products Formed: Depending on the reaction conditions and reagents used, the major products formed include oxidized derivatives, reduced forms, and substituted products with various functional groups.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry , where it is investigated for its potential as an enzyme inhibitor . The unique structure allows for specific interactions with various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer or infectious diseases.
Biological Studies
In biological research, the compound has been studied for its effects on cellular processes. It shows promise in modulating enzyme activities, which can lead to therapeutic effects in conditions where these enzymes play a critical role. For instance, it may inhibit certain pathways involved in tumor growth or inflammation.
Synthesis of Complex Molecules
The compound acts as a building block for synthesizing more complex molecules. Its chemical structure allows chemists to modify it further to create derivatives with enhanced biological activity or different pharmacological profiles.
Industrial Applications
In addition to its research applications, this compound can be utilized in the development of novel materials and polymers. Its unique properties can contribute to creating materials with specific functionalities, such as improved mechanical strength or thermal stability.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Enzyme Inhibition : Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against specific enzymes involved in metabolic pathways. This inhibition can lead to reduced proliferation of cancer cells in vitro.
- Drug Development : In a study focused on drug design, modifications to the acetamide group were explored to enhance solubility and bioavailability, leading to promising results in preclinical trials.
- Material Science : Investigations into the use of this compound in polymer synthesis revealed that incorporating it into polymer matrices improved thermal properties and mechanical strength compared to traditional materials.
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Significant reduction in cancer cell proliferation |
| Drug Development | Enhanced solubility and bioavailability in derivatives |
| Material Science | Improved thermal and mechanical properties in polymers |
Mechanism of Action
The compound exerts its effects through specific molecular interactions:
Molecular Targets: It binds to particular proteins or enzymes, influencing their activity.
Pathways Involved: Involves signaling pathways related to inflammation, cell proliferation, and other biological processes.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives ()
A patent-described compound, N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide, shares structural motifs with the target compound, including:
- Acetamide substituent : Attached to an aromatic ring (fluorophenyl vs. 2,4-dimethylphenyl in the target).
- Core heterocycle: Pyrazolo[3,4-d]pyrimidine vs. pyrido[2,3-d]pyrimidine.
- Substituent effects : Fluorine atoms in the patent compound may increase metabolic stability and electronegativity compared to the target’s benzyl group .
Key Data :
| Parameter | Patent Compound () | Target Compound |
|---|---|---|
| Melting Point | 302–304°C | Not Reported |
| Molecular Weight | 571.198 g/mol | Not Reported |
| Core Structure | Pyrazolo[3,4-d]pyrimidine | Pyrido[2,3-d]pyrimidine |
Tetrahydropyrimidin-yl Derivatives ()
Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide feature:
- Saturated cores : The tetrahydropyrimidin-yl group introduces conformational flexibility, contrasting with the rigid, aromatic pyrido[2,3-d]pyrimidine core of the target compound.
- Acetamide variations: A 2,6-dimethylphenoxyacetamide side chain vs. the target’s 2,4-dimethylphenylacetamide. The para-methyl group in the target may reduce steric hindrance compared to ortho-substituted analogues .
Functional Group and Pharmacophore Analysis
Acetamide Substituents
- : The synthesis of N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide highlights the role of acetamide in stabilizing intermolecular interactions. The target’s 2,4-dimethylphenylacetamide likely enhances hydrophobic binding compared to benzofuran-linked acetamides .
- : 2,6-Dimethylphenoxyacetamide derivatives demonstrate that methyl group positioning (ortho vs. para) modulates steric effects and target affinity .
Heterocyclic Modifications
- Pyrido[2,3-d]pyrimidine vs. Pyrimido[4,5-d]pyrimidine (): A compound with a pyrimido[4,5-d]pyrimidine core (e.g., (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide) incorporates a diazepine moiety, diverging significantly from the target’s structure. This highlights the impact of core hybridization on biological target specificity .
Biological Activity
The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a member of the pyridopyrimidine class of compounds, known for their diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C23H20N4O4
- Molecular Weight : 416.44 g/mol
- LogP : 3.2034 (indicating moderate lipophilicity)
- Polar Surface Area : 71.68 Ų
- Hydrogen Bond Acceptors : 8
- Hydrogen Bond Donors : 1
Research indicates that compounds with a pyridopyrimidine core exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many derivatives have been studied for their ability to inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : These compounds can interact with various receptors, potentially influencing cellular signaling pathways.
Antitumor Activity
Studies have shown that pyridopyrimidine derivatives can exhibit significant antitumor properties. For instance:
- In vitro Studies : Compounds similar to the target compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism : The antitumor activity is often linked to the inhibition of DNA synthesis and interference with key signaling pathways involved in cancer cell survival.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- Bacterial Inhibition : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antibiotic agent.
- Fungal Activity : Some derivatives have shown antifungal properties, further broadening the therapeutic scope.
Case Studies and Research Findings
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step organic reactions that enhance its biological activity. The structure-activity relationship studies indicate:
- Benzyl Substitution : Enhances lipophilicity and may improve cellular uptake.
- Dioxo Group : Contributes to enzyme binding affinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
